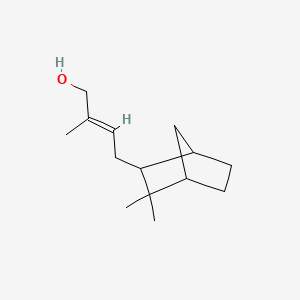
4-(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 303-596-3, also known as 2-Buten-1-ol, 4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-methyl-, is a chemical compound with the molecular formula C14H24O . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The synthetic routes for EINECS 303-596-3 involve the reaction of bicyclo[2.2.1]hept-2-ene with 2-methyl-2-buten-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
EINECS 303-596-3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
EINECS 303-596-3 has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses of the compound, including its effects on biological systems and potential as a drug precursor.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which EINECS 303-596-3 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
EINECS 303-596-3 can be compared with other similar compounds, such as:
2-Buten-1-ol: Similar in structure but lacks the bicyclo[2.2.1]hept-2-yl group, leading to different chemical properties and reactivity.
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-methyl-2-buten-1-ol: A close analog with slight variations in the molecular structure, affecting its reactivity and applications.
The uniqueness of EINECS 303-596-3 lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
94201-14-6 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)4-7-13-11-5-6-12(8-11)14(13,2)3/h4,11-13,15H,5-9H2,1-3H3/b10-4+ |
InChI-Schlüssel |
ZQLJPMFXFCYADN-ONNFQVAWSA-N |
Isomerische SMILES |
C/C(=C\CC1C2CCC(C2)C1(C)C)/CO |
Kanonische SMILES |
CC(=CCC1C2CCC(C2)C1(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















